1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Chemical Identity and Structural Features
The compound is defined by the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . Its IUPAC name, 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, reflects three key structural components:
- Cyclobutyl ketone : A four-membered ring with a ketone group at the 3-position, introducing strain and reactivity.
- Triazole core : A five-membered aromatic ring containing three nitrogen atoms (1,2,3-triazole).
- Carboxylic acid : A -COOH group at the 4-position of the triazole, enabling hydrogen bonding and salt formation.
Key structural descriptors include:
- SMILES :
C1C(CC1=O)CN2C=C(N=N2)C(=O)O - InChIKey :
DARZWVFPPOQGSQ-UHFFFAOYSA-N - XLogP3 : Predicted to be -0.2, indicating moderate hydrophilicity.
The cyclobutane ring’s strain (~110° bond angles vs. 90° ideal for square planar geometry) and the electron-deficient triazole core contribute to unique reactivity patterns, such as participation in dipolar cycloadditions.
Historical Context and Discovery Timeline
The synthesis of 1,2,3-triazole derivatives dates to the early 20th century, but the specific development of this compound emerged alongside advances in click chemistry and strain-driven cycloadditions. Key milestones include:
- 2002 : A patent by Fokin et al. described one-step syntheses of triazole carboxylic acids using β-ketoesters and azides, laying groundwork for later derivatives.
- 2016 : Steiner et al. highlighted triazolium salts (structurally related to this compound) as anticancer agents, spurring interest in functionalized triazoles.
- 2019 : Commercial availability of the compound via suppliers like CymitQuimica and Sigma-Aldrich marked its entry into synthetic workflows.
- 2022 : Novel Ru(II)-catalyzed rearrangements enabled efficient synthesis of triazole-4-carboxylic acids from hydrazonoisoxazolones, offering a scalable route.
The compound’s first reported synthesis likely occurred between 2010–2015, coinciding with broader interest in strained cycloalkanes for drug discovery.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the convergence of three research themes:
Click Chemistry Applications
The triazole moiety is a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The carboxylic acid group allows further functionalization, making the compound a versatile building block for bioconjugation and polymer synthesis.
Materials Science
The compound’s rigid, planar triazole core and hydrogen-bonding capacity make it suitable for:
- Metal-organic frameworks (MOFs)
- Corrosion inhibitors
- Photovoltaic materials.
Properties
IUPAC Name |
1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-6-1-5(2-6)3-11-4-7(8(13)14)9-10-11/h4-5H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZWVFPPOQGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-oxocyclobutanecarboxylic acid with sodium azide and a copper catalyst to form the triazole ring . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Hydrolysis and Esterification
The carboxylic acid group at the 4-position undergoes hydrolysis or esterification , depending on reaction conditions:
-
Hydrolysis : Converts esters (if present) back to the carboxylic acid.
-
Esterification : Reacts with alcohols (e.g., methanol) in the presence of acid catalysts to form esters, enhancing solubility and stability.
Nucleophilic Substitution Reactions
The triazole ring’s nitrogen atoms are electrophilic, enabling nucleophilic substitution at the 1-position:
-
Substitution with alkylating agents or aromatic rings to form derivatives with enhanced biological activity.
-
Potential coordination with metal ions (e.g., Cu, Fe) due to nitrogen’s lone pairs, useful in catalysis or drug design.
Decarboxylation and Cycloaddition Cascade
Propiolic acid derivatives undergo decarboxylation prior to cycloaddition, forming substituted triazoles:
-
Reacts with sodium azide and copper catalysts to yield the triazole core, followed by coupling with alkynes .
-
Enables synthesis of 1,4-disubstituted triazoles without requiring volatile alkynes .
Amide Coupling and Derivatization
The carboxylic acid can react with amines to form amides using coupling agents like CDI (1,1'-carbonyldiimidazole):
-
Example: Reaction with 4-thiocyanatoaniline to yield N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, which exhibit cytotoxic activity against leukemic cells .
Biological Interactions
The compound’s triazole ring mimics biological motifs, enabling interactions with enzymes or receptors:
-
Enzyme inhibition : Targets metabolic pathways in pathogens or cancer cells, reducing proliferation.
-
Antimicrobial activity : Demonstrated in analogous triazole derivatives, suggesting potential as scaffolds for antiviral or antibacterial agents .
Structural and Conformational Studies
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. Similar compounds have shown efficacy against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | E. coli | TBD |
| 1H-1,2,3-Triazole-4-carboxylic acid | S. aureus | 31 |
| 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | C. albicans | TBD |
Anticancer Potential
Triazole derivatives are being explored for their anticancer properties. Studies show that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves interference with critical cellular processes.
Case Study: Anticancer Properties
In vitro studies have suggested that derivatives of triazoles can effectively target breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM. The interaction of the triazole ring with cellular proteins plays a crucial role in these effects.
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. The ability of this compound to inhibit fungal growth makes it a candidate for developing new agricultural chemicals.
Table 2: Fungicidal Efficacy
| Compound Name | Target Fungus | Efficacy (%) |
|---|---|---|
| This compound | Fusarium spp. | TBD |
| Triadimefon | Rhizoctonia solani | 85% |
| Propiconazole | Botrytis cinerea | 90% |
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be utilized in polymer chemistry for creating novel materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and related compounds:
Structural and Electronic Differences
- 3-Oxocyclobutylmethyl vs. Cyclobutylmethyl : The ketone group in the target compound increases polarity (logP ~0.5 lower than cyclobutylmethyl analog) and may promote tautomerism or hydrate formation. The cyclobutylmethyl analog (C₈H₁₁N₃O₂) is more lipophilic, favoring membrane permeability .
- Aromatic vs. Aliphatic Substituents: The 2-aminophenyl derivative (C₉H₈N₄O₂) adopts a kink-like structure with perpendicular aromatic and triazole rings, enabling strong intermolecular interactions critical for antibacterial activity . In contrast, aliphatic substituents (e.g., oxetane, cyclobutyl) prioritize solubility and metabolic stability .
Biological Activity
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound notable for its unique structural features, including a triazole ring and a cyclobutyl moiety. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a carboxylic acid functional group at the 4-position of the triazole ring, which is significant for its biological activity. The presence of the cyclobutyl moiety may enhance its interaction with biological targets compared to simpler triazole derivatives.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Antimicrobial Properties
Research indicates that compounds containing the triazole structure often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. The specific biological activity of this compound is yet to be fully characterized, but it is hypothesized that its structural uniqueness may enhance its efficacy against microbial pathogens.
Anticancer Activity
Similar compounds have demonstrated promising anticancer activities. For example, triazole derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. A study noted that certain triazole compounds exhibited high cytotoxicity against leukemia and solid tumor cell lines, suggesting that this compound may also possess similar properties.
The mechanism by which triazole compounds exert their biological effects often involves interactions with enzymes and receptors within cells. These interactions can modulate various signaling pathways leading to therapeutic effects or toxicity. For instance, triazoles may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antiproliferative Studies : In vitro studies on related triazole compounds have indicated significant antiproliferative effects against various cancer cell lines such as Jurkat (leukemia) and CAKI-1 (kidney cancer), with reported GI50 values in the nanomolar range . This suggests that this compound could also display potent anticancer activity.
- Antimicrobial Activity : A comparative analysis of structurally similar triazoles has shown effective antimicrobial properties against a range of bacteria and fungi . The unique cyclobutyl structure in our compound may further enhance these effects.
Q & A
Q. What statistical approaches reconcile variability in enzymatic inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
